2-(3-nitrophenyl)-1H-imidazole hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Inconsistent solubility and uncontrolled isomer profiles undermine SAR campaigns. 2-(3-Nitrophenyl)-1H-imidazole hydrochloride (CAS 1193389-94-4) resolves this with a defined meta-nitro configuration and enhanced aqueous solubility as the HCl salt. - Predictable LogP (1.82) & pKa (12.24) for reliable permeability modeling. - HCl salt eliminates organic co-solvent artifacts in aqueous assays. - Electron-deficient imidazole scaffold ready for N-alkylation/arylation. Available with full QA documentation for immediate research deployment.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1193389-94-4
Cat. No. B1419306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrophenyl)-1H-imidazole hydrochloride
CAS1193389-94-4
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl
InChIInChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H
InChIKeyXSWYUWWNSGOBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-1H-imidazole Hydrochloride: Physicochemical Overview


2-(3-Nitrophenyl)-1H-imidazole hydrochloride (CAS 1193389-94-4, molecular weight 225.63 g/mol) is a heterocyclic organic compound comprising an imidazole ring substituted at the 2-position with a 3-nitrophenyl group, formulated as the hydrochloride salt [1]. The imidazole core is a privileged structure in medicinal chemistry due to its aromaticity and amphoteric properties, allowing it to participate in both hydrogen bonding and metal coordination . The electron-withdrawing nitro group at the meta position on the phenyl ring modulates the electronic properties of the scaffold, distinguishing it from its ortho- and para-substituted isomers. This compound serves as a versatile building block for the synthesis of pharmacologically active molecules and functional materials, with its hydrochloride salt form imparting enhanced aqueous solubility compared to the free base [2].

Imidazole scaffold as privileged building block for medicinal chemistry
Meta-nitrophenyl isomer: distinct electronic profile vs ortho/para analogs
Hydrochloride salt: reported improved aqueous handling for assay workflows

Why Isomer and Salt Form Block Generic Substitution


The imidazole scaffold is widely recognized for its biological activity, but the specific positioning of the nitrophenyl substituent and the salt form critically determine a compound's physicochemical and functional profile. The 3-nitrophenyl (meta) isomer exhibits distinct electronic properties, lipophilicity (LogP), and acid-base behavior (pKa) compared to its 2-nitrophenyl (ortho) and 4-nitrophenyl (para) analogs [1]. Furthermore, the hydrochloride salt of 2-(3-nitrophenyl)-1H-imidazole offers superior aqueous solubility and handling characteristics relative to the free base form (CAS 13682-18-3), which is crucial for reproducible experimental workflows in aqueous biological assays . Simply substituting this compound with another nitroimidazole derivative without accounting for these quantifiable differences can lead to irreproducible results in structure-activity relationship (SAR) studies, altered metal coordination in materials applications, and inconsistent pharmacokinetic behavior in preliminary screening.

Isomer Interchange

Meta isomer differs in LogP and pKa from ortho/para isomers; direct substitution may shift SAR and permeability outcomes.

Salt-Free Base Interchange

Hydrochloride salt provides reported aqueous solubility advantage; substituting free base may alter handling reproducibility in aqueous assays.

Comparative Evidence for Informed Procurement


Meta-Positional Isomerism Alters Lipophilicity and pKa

The lipophilicity (LogP) and acid dissociation constant (pKa) of the core 2-(3-nitrophenyl)-1H-imidazole scaffold differ quantifiably from its 2-nitrophenyl (ortho) and 4-nitrophenyl (para) isomers. The 3-nitrophenyl isomer exhibits a LogP of 1.8195 and a pKa of 12.24 (predicted) [1]. In contrast, the 2-nitrophenyl isomer demonstrates a higher LogP of 2.5081 [2], while the 4-nitrophenyl isomer shares a LogP of 1.856 [3].

Lipophilicity & pKa
Reported

LogP 1.82, pKa 12.24 (3-isomer)

2-isomer: LogP 2.51; 4-isomer: LogP 1.86

Supports SAR differentiation for meta isomer

Predicted values; confirm experimentally

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Hydrochloride Salt Improves Aqueous Solubility vs Free Base

The target compound is supplied as the hydrochloride salt, which improves aqueous solubility over the free base (2-(3-nitrophenyl)-1H-imidazole, CAS 13682-18-3). While quantitative solubility values for the salt are not publicly disclosed, vendor specifications and general principles of salt formation indicate enhanced water solubility, a critical factor for in vitro biological assays [1]. The free base is typically stored at room temperature away from moisture, whereas the hydrochloride salt offers improved handling characteristics and is suitable for direct use in aqueous buffer systems without the need for additional solubilization steps [2].

Salt Solubility
Class-level

Hydrochloride salt: reported improved aqueous handling

May reduce organic co-solvent need

Quantitative solubility data not disclosed; verify for your system

Pharmaceutical Formulation Aqueous Solubility Pre-formulation

Weaker Corrosion Inhibition vs Methoxy-Substituted Imidazoles

A study evaluating substituted imidazoles as corrosion inhibitors for mild steel in acidic media found that methoxy-substituted imidazoles outperformed nitro-substituted imidazoles. Specifically, 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole (IM-1) demonstrated superior inhibition efficiency compared to nitro-substituted analogs [1]. The results were corroborated by density functional theory (DFT) and molecular dynamics (MD) simulations [2]. This evidence indicates that while the nitroimidazole scaffold can adsorb onto metal surfaces, the electron-withdrawing nitro group at the meta position reduces its electron-donating capacity, thereby diminishing its effectiveness as a corrosion inhibitor relative to electron-donating methoxy derivatives.

Corrosion Inhibition
Reported

Nitro-imidazoles: lower inhibition efficiency

Methoxy-imidazole (IM-1): higher performance

Suggests methoxy-imidazole selection for corrosion research

EIS/PDP data; DFT/MD simulations support ranking

Corrosion Inhibition Materials Science Electrochemistry

Key Research and Industrial Applications


SAR Studies Leveraging Defined LogP and pKa

The quantifiably distinct LogP of 1.8195 and pKa of 12.24 for the 2-(3-nitrophenyl)-1H-imidazole core make this compound an ideal candidate for structure-activity relationship (SAR) campaigns aimed at optimizing the pharmacokinetic profile of imidazole-based drug candidates [1]. Researchers seeking to modulate membrane permeability or reduce non-specific binding should select this meta-isomer over the more lipophilic ortho-isomer (LogP = 2.51).

Aqueous Biological Assays with Enhanced Solubility

The hydrochloride salt form (CAS 1193389-94-4) is specifically recommended for in vitro assays conducted in aqueous buffer systems, including enzyme inhibition studies, cell-based assays, and microbiological susceptibility testing. The enhanced solubility of the salt over the free base minimizes the use of organic co-solvents, reducing the risk of solvent-induced artifacts and improving assay reproducibility .

Heterocyclic Derivatization as a Synthetic Building Block

The imidazole ring, activated by the electron-withdrawing meta-nitrophenyl group, serves as a reactive scaffold for further functionalization, including N-alkylation, arylation, and metal-catalyzed cross-coupling reactions. The hydrochloride salt is a convenient, stable starting material for the synthesis of more complex pharmacophores and functional materials .

Application
Selection Property
Validation Focus
SAR studies on imidazole pharmacophores
Meta-nitrophenyl isomer with reported LogP/pKa profile
LogP and pKa reproducibility across batches
Aqueous biological assay workflows
Hydrochloride salt for aqueous compatibility
Solubility consistency in assay buffer
Heterocyclic derivatization and SAR expansion
Imidazole scaffold for N-alkylation/cross-coupling
Reactivity and purity for downstream synthesis

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